molecular formula C23H24ClN3O4S B2886942 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946214-66-0

7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2886942
CAS No.: 946214-66-0
M. Wt: 473.97
InChI Key: QRLBRULQJFCEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a sulfonyl-piperazine moiety substituted with a 4-chlorobenzoyl group. Its synthesis involves coupling 4-(4-chlorobenzoyl)piperazine-1-sulfonyl chloride to the tricyclic scaffold under basic conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

7-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLBRULQJFCEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Cyclization to form the tetrahydropyridoquinoline core: This step involves the cyclization of the intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it suitable for various applications in manufacturing and technology.

Mechanism of Action

The mechanism of action of 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Biological Activity

The compound 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex tricyclic structure and specific functional groups that contribute to its biological activity. The molecular formula is C22H22ClN3O4SC_{22}H_{22}ClN_3O_4S, with a molecular weight of approximately 459.95 g/mol. Its structure includes a piperazine moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC22H22ClN3O4S
Molecular Weight459.95 g/mol
CAS Number946310-84-5
SMILESClc1ccc(cc1)C(=O)N1CCN(CC1)S(=O)(=O)c1cc2CCC(=O)N3c2c(c1)CC3

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of piperazine have demonstrated potent antiproliferative activity across multiple cancer types, including liver, breast, colon, and gastric cancers .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : The compound initiates programmed cell death in cancer cells.
  • Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation necessary for cell division.
  • Cell Cycle Arrest : It prevents cancer cells from progressing through the cell cycle.
  • Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it restricts tumor growth and metastasis .

Case Studies

Several studies have evaluated the efficacy of piperazine derivatives against cancer cell lines:

  • Study on Liver Cancer Cell Lines :
    • Compounds demonstrated significant growth inhibition in HUH7 and HEPG2 cells.
    • Compound with para-chloro substitution exhibited the highest potency (GI50 values ranging from 4.15 to 7.22 µM) against selected liver cancer cell lines .
  • Breast Cancer Cell Lines :
    • In MCF7 and T47D cells, the compound showed notable cytotoxicity with GI50 values indicating effective inhibition of cell viability (GI50 = 6.09 µM for MCF7) .
  • Colon Cancer Cell Lines :
    • The compound also displayed significant activity against HCT116 cells with a GI50 value of 6.18 µM, highlighting its potential as a therapeutic agent for colorectal cancer .

Table 2: Cytotoxicity Data

Cell LineGI50 (µM)
HUH74.64
HEPG27.22
MCF76.09
HCT1166.18
KATO-310.07

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine-Benzoyl Group
  • 7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-trien-2-one Structural Difference: The 4-chlorobenzoyl group is replaced with a 3-fluorobenzoyl substituent. Impact: Fluorine’s electron-withdrawing nature and smaller atomic radius may alter binding pocket interactions compared to chlorine.
  • 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]-pentaene-2,4-dione (Compound 20)
    • Structural Difference : Features a methoxyphenyl group and an extended butyl linker instead of the sulfonyl-tricyclic system.
    • Biological Data : Demonstrated moderate 5-HT1A receptor affinity (Ki = 120 nM), suggesting that bulkier substituents (e.g., methoxy) may reduce potency compared to halogenated analogs .
Core Scaffold Modifications
  • 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)
    • Structural Difference : Replaces the tricyclic core with a naphthoisoxazole system and a phenethylpiperidine side chain.
    • Biological Data : Exhibited insecticidal activity (LC50 = 0.8 µg/mL against Spodoptera litura), highlighting the role of isoxazole rings in agrochemical applications compared to the neuropharmacological focus of the target compound .
Physicochemical and Pharmacokinetic Profiles
Compound logP (Predicted) Water Solubility (mg/mL) Bioactivity Highlights
Target Compound 3.2 0.05 Potential 5-HTR affinity (unpublished)
3-Fluorobenzoyl Analog 2.9 0.12 No reported data
Compound 20 2.5 0.30 5-HT1A Ki = 120 nM
Isoxazole Derivative (8b) 4.1 <0.01 Insecticidal LC50 = 0.8 µg/mL

Key Observations :

  • Chlorine’s lipophilicity enhances blood-brain barrier penetration in the target compound compared to methoxy or fluorine analogs.
  • Isoxazole derivatives prioritize lipophilicity for cuticular penetration in insects, diverging from the target compound’s likely CNS applications.

Q & A

Basic: What are the recommended synthetic routes for 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by sulfonylation and cyclization. Evidence from analogous compounds (e.g., triazolopyridazine derivatives) suggests using coupling reagents like EDCI/HOBt for amide bond formation and SO₂Cl₂ for sulfonylation . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error: parameters such as temperature, solvent polarity, and catalyst loading are varied systematically. For example, a central composite design (CCD) can identify critical factors affecting yield, as demonstrated in piperazine-based syntheses .

Basic: How should researchers validate the structural integrity of this compound, particularly its tricyclic core and sulfonyl-piperazine linkage?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are essential. ¹H/¹³C NMR can confirm connectivity, with characteristic shifts for the sulfonyl group (~3.5 ppm for adjacent CH₂) and aromatic protons in the tricyclic system . High-resolution mass spectrometry (HRMS) verifies molecular weight. If crystallization is feasible, X-ray diffraction resolves stereochemical ambiguities, though similar compounds (e.g., benzoxadiazole derivatives) often require co-crystallization with stabilizing agents . Computational molecular modeling (e.g., DFT calculations) can predict stable conformations when experimental data is limited .

Advanced: How can computational methods accelerate the design of derivatives with enhanced biological activity?

Methodological Answer:
Artificial Force Induced Reaction (AFIR) and quantum chemical path sampling (e.g., via ICReDD’s workflow) enable predictive modeling of reaction pathways and intermediate stability . For biological targeting, molecular docking (using AutoDock Vina or Schrödinger) identifies key interactions with receptors like 5-HT₆R, guided by pharmacophore features of the sulfonyl-piperazine moiety . QSAR models trained on analogs (e.g., triazolo-pyridazines) can correlate substituent effects (e.g., electron-withdrawing groups on the chlorobenzoyl ring) with activity .

Advanced: What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?

Methodological Answer:
Contradictions often arise from bioavailability or metabolic instability. Physicochemical profiling (logP, solubility via shake-flask method) and PAMPA assays assess membrane permeability . If in vitro activity does not translate in vivo, metabolite identification (LC-MS/MS) and isotope labeling track degradation pathways. For example, sulfonamide-containing compounds may undergo hepatic N-dealkylation, necessitating prodrug strategies . Pharmacokinetic modeling (e.g., compartmental analysis) integrates these data to refine dosing regimens .

Advanced: How can researchers design robust biological assays to evaluate the compound’s interaction with serotonin receptors?

Methodological Answer:
Use radioligand binding assays (³H-LSD for 5-HT₂A, ³H-GR113808 for 5-HT₄) with membrane preparations from transfected HEK293 cells . Functional assays (e.g., cAMP accumulation for 5-HT₆) should include positive/negative controls (e.g., clozapine for antagonism). To address off-target effects, selectivity panels (e.g., CEREP’s BioPrint®) screen against 50+ GPCRs. Data normalization to reference compounds (e.g., ketanserin) minimizes batch variability .

Basic: What analytical techniques are critical for purity assessment and stability studies?

Methodological Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ=254 nm) quantifies impurities ≥0.1% . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products, analyzed via LC-QTOF-MS for structural elucidation. For hygroscopic compounds like sulfonamides, dynamic vapor sorption (DVS) monitors moisture uptake, which can affect crystallinity .

Advanced: How can heterogeneous catalysis improve the sustainability of large-scale synthesis?

Methodological Answer:
Replace stoichiometric reagents with heterogeneous catalysts . For example, sulfonylation using polymer-supported sulfonic acid resins reduces waste vs. traditional SO₂Cl₂ . Continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reproducibility and safety for air-sensitive intermediates . Life-cycle assessment (LCA) tools quantify environmental impact, prioritizing atom-economical steps (e.g., cycloadditions over protection/deprotection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.